2-Chloro-3-ethyl-6-nitroquinoline

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

2-Chloro-3-ethyl-6-nitroquinoline (CAS 610320-22-4) features a defined 2-chloro-3-ethyl-6-nitro substitution pattern critical for target engagement. Unlike 2-chloro-6-nitroquinoline or positional isomers, this exact scaffold ensures reproducible NorA efflux pump inhibition (IC₅₀ 6.7 μM), MAO-B inhibition (IC₅₀ 17 μM, >5.9-fold selective), and KCNQ2/KCNQ3 activation (EC₅₀ 5.5 μM). With PSA 58.71 Ų and LogP 3.88, it is predicted to cross the BBB, making it a viable hit for CNS programs. Procure with confidence for SAR studies and lead optimization.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 610320-22-4
Cat. No. B12597625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-ethyl-6-nitroquinoline
CAS610320-22-4
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C11H9ClN2O2/c1-2-7-5-8-6-9(14(15)16)3-4-10(8)13-11(7)12/h3-6H,2H2,1H3
InChIKeyZMAMZUFPIWZXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-ethyl-6-nitroquinoline (CAS 610320-22-4): Physicochemical Properties and Research-Grade Specifications


2-Chloro-3-ethyl-6-nitroquinoline (CAS 610320-22-4) is a substituted quinoline derivative with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . The compound features a chlorine atom at the 2-position, an ethyl group at the 3-position, and a nitro group at the 6-position of the quinoline core . Its calculated physicochemical descriptors include a polar surface area (PSA) of 58.71 Ų and a LogP of 3.88 . This substitution pattern confers distinct electronic and steric properties that differentiate it from other chloro-nitroquinoline isomers and analogs .

Why 2-Chloro-3-ethyl-6-nitroquinoline Cannot Be Replaced by 2-Chloro-6-nitroquinoline, 4-Chloro-2-ethyl-6-nitroquinoline, or 2-Chloro-4-ethyl-6-nitroquinoline


Quinoline substitution patterns are not interchangeable; even minor positional isomerism (e.g., 3-ethyl vs. 4-ethyl vs. 2-ethyl) or the presence/absence of an ethyl group fundamentally alters electronic distribution, steric hindrance, and ultimately target engagement [1]. While 2-chloro-6-nitroquinoline (CAS 29969-57-1) shares the chloro and nitro functionalities, it lacks the ethyl group entirely, resulting in a lower molecular weight (208.6 g/mol) and different lipophilicity, which affects membrane permeability and binding kinetics . Positional isomers such as 4-chloro-2-ethyl-6-nitroquinoline (CAS 1432681-73-6) and 2-chloro-4-ethyl-6-nitroquinoline exhibit distinct chemical reactivity due to altered electron density at the reactive chloro site . For researchers requiring the specific 2-chloro-3-ethyl-6-nitro substitution pattern—whether as a synthetic intermediate for further derivatization or for structure-activity relationship (SAR) studies—substitution with an isomer or non-ethylated analog invalidates experimental reproducibility and compromises target specificity [2].

Quantitative Differentiation of 2-Chloro-3-ethyl-6-nitroquinoline (CAS 610320-22-4) Versus Structural Analogs


Differential Efflux Pump Inhibition: 2-Chloro-3-ethyl-6-nitroquinoline vs. NorA Inhibitor Class

2-Chloro-3-ethyl-6-nitroquinoline demonstrates measurable inhibition of the NorA efflux pump in Staphylococcus aureus 1199B with an IC₅₀ of 6.7 μM [1]. In contrast, a structurally distinct NorA inhibitor (BDBM50153283, CHEMBL3774445) exhibits an IC₅₀ of 6.70 μM under identical assay conditions, indicating comparable potency [2]. However, 2-chloro-3-ethyl-6-nitroquinoline offers a distinct chemical scaffold with a 2-chloro-3-ethyl substitution pattern not present in the comparator, providing an alternative chemotype for SAR exploration and potentially circumventing cross-resistance issues [3].

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

Lipophilicity-Driven Differentiation: LogP of 2-Chloro-3-ethyl-6-nitroquinoline vs. 2-Chloro-6-nitroquinoline

The calculated LogP (octanol-water partition coefficient) for 2-chloro-3-ethyl-6-nitroquinoline is 3.88, as reported by ChemSrc and Molbase . In contrast, the non-ethylated analog 2-chloro-6-nitroquinoline (CAS 29969-57-1, molecular weight 208.6 g/mol) has a significantly lower calculated LogP of approximately 2.3–2.5 based on its smaller, less lipophilic structure . This ΔLogP of approximately +1.4 corresponds to a roughly 25-fold increase in lipid solubility, which directly impacts membrane permeability, passive diffusion rates, and in vivo distribution volume [1].

ADME Lipophilicity Drug Design

Monoamine Oxidase B (MAO-B) Inhibition: 2-Chloro-3-ethyl-6-nitroquinoline vs. MAO-A Selectivity

2-Chloro-3-ethyl-6-nitroquinoline exhibits moderate inhibition of human membrane-bound MAO-B with an IC₅₀ of 17 μM (1.70E+4 nM) and demonstrates >5.9-fold selectivity over MAO-A, which shows minimal inhibition at >100 μM (>1.00E+5 nM) [1]. This selectivity profile (MAO-B IC₅₀: 17 μM; MAO-A IC₅₀: >100 μM) is noteworthy as it indicates preferential engagement of the MAO-B isoform, a target implicated in Parkinson's disease and other neurodegenerative disorders [2].

MAO-B Inhibition Neurodegeneration Parkinson's Disease

Potassium Channel Agonism: 2-Chloro-3-ethyl-6-nitroquinoline vs. KCNQ2/KCNQ3 Reference Agonists

2-Chloro-3-ethyl-6-nitroquinoline acts as an agonist at the KCNQ2/KCNQ3 voltage-gated potassium channel, with an EC₅₀ of 5.5 μM (5.50E+3 nM) for increasing KCl-induced ⁸⁶Rb⁺ efflux in CHO cells expressing the channel [1]. While this potency is modest compared to clinical-stage KCNQ2/KCNQ3 openers such as retigabine (EC₅₀ ~0.1–1 μM), 2-chloro-3-ethyl-6-nitroquinoline offers a distinct quinoline-based chemotype not present in the triaminopyrimidine or benzamide scaffolds typical of known KCNQ modulators [2].

KCNQ Channel Epilepsy Pain

Molecular Size and Heavy Atom Count: 2-Chloro-3-ethyl-6-nitroquinoline vs. 2-Chloro-6-nitroquinoline

2-Chloro-3-ethyl-6-nitroquinoline has a molecular weight of 236.65 g/mol and contains 16 heavy atoms (C, N, O, Cl) . In comparison, the non-ethylated analog 2-chloro-6-nitroquinoline has a molecular weight of 208.60 g/mol and 13 heavy atoms . The addition of the ethyl group in 2-chloro-3-ethyl-6-nitroquinoline increases molecular weight by 28.05 g/mol (13.4%) and heavy atom count by 3 (23.1%), placing it in an intermediate range between fragment-like (MW < 250) and lead-like (MW < 350) chemical space, as defined by the rule of three and rule of five guidelines [1].

Fragment-Based Drug Discovery Lead Optimization Molecular Weight

Polar Surface Area (PSA) and Blood-Brain Barrier Permeability Prediction: 2-Chloro-3-ethyl-6-nitroquinoline vs. CNS Drug Space

The calculated polar surface area (PSA) of 2-chloro-3-ethyl-6-nitroquinoline is 58.71 Ų . This value falls well below the established threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration, and also satisfies the more stringent criterion of <60–70 Ų often associated with optimal CNS drug candidates [1]. In contrast, many polar nitroquinoline derivatives (e.g., those with additional carboxylate or amide groups) exhibit PSA values exceeding 90 Ų, limiting their CNS accessibility [2].

CNS Drug Design Blood-Brain Barrier PSA

Procurement-Driven Application Scenarios for 2-Chloro-3-ethyl-6-nitroquinoline (CAS 610320-22-4)


Efflux Pump Inhibitor Development for Antimicrobial Resistance Programs

2-Chloro-3-ethyl-6-nitroquinoline inhibits the NorA efflux pump in S. aureus with an IC₅₀ of 6.7 μM, offering a chemotype distinct from known NorA inhibitors [1]. This compound is suitable for SAR studies aimed at overcoming efflux-mediated multidrug resistance in Gram-positive bacteria.

MAO-B Selective Inhibitor Lead Optimization for Neurodegenerative Diseases

With an MAO-B IC₅₀ of 17 μM and >5.9-fold selectivity over MAO-A, 2-chloro-3-ethyl-6-nitroquinoline serves as a starting scaffold for developing selective, reversible MAO-B inhibitors targeting Parkinson's disease and other neurodegenerative conditions [1].

KCNQ2/KCNQ3 Potassium Channel Modulator SAR Exploration

2-Chloro-3-ethyl-6-nitroquinoline activates KCNQ2/KCNQ3 channels (EC₅₀ 5.5 μM) via a quinoline-based scaffold distinct from retigabine-like benzamides [1]. It is appropriate for medicinal chemistry campaigns seeking novel KCNQ openers for epilepsy or neuropathic pain.

CNS-Penetrant Fragment-to-Lead Optimization Campaigns

With a PSA of 58.71 Ų (<60 Ų optimal for BBB penetration) and a LogP of 3.88, 2-chloro-3-ethyl-6-nitroquinoline is predicted to passively cross the blood-brain barrier, making it a viable starting point for CNS-targeted hit-to-lead programs [1].

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